4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Description
4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl (CAS: 22287-56-5, abbreviated as BCPSB) is a biphenyl derivative functionalized with two 4-chlorophenylsulfonyl groups at the para positions. Its molecular formula is C₂₄H₁₆Cl₂O₄S₂, with a molecular weight of 503.42 g/mol. This compound is notable for its rigid biphenyl backbone and polar sulfonyl groups, which enhance its thermal stability and dielectric properties. BCPSB is primarily used in advanced material synthesis, such as sulfonated poly(arylene ether sulfone) block copolymers for proton-exchange membranes and high-performance polymers .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[4-(4-chlorophenyl)sulfonylphenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2O4S2/c25-19-5-13-23(14-6-19)31(27,28)21-9-1-17(2-10-21)18-3-11-22(12-4-18)32(29,30)24-15-7-20(26)8-16-24/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUNPRDEUXITBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348341 | |
| Record name | 4,4'-Bis(4-chlorobenzene-1-sulfonyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22287-56-5 | |
| Record name | 4,4′-Bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22287-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(4-chlorobenzene-1-sulfonyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of Chlorobenzene
- Reagents: Chlorobenzene and chlorosulfonic acid (ClSO3H)
- Reaction: Chlorobenzene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position, yielding 4-chlorobenzenesulfonyl chloride.
- Conditions: Typically conducted under controlled temperature (often 0–50 °C) to avoid polysulfonation or decomposition.
- Notes: The reaction is highly exothermic; careful temperature control and slow addition of chlorosulfonic acid are critical.
Electrophilic Aromatic Substitution / Friedel-Crafts Type Coupling
- Reagents: 4-chlorobenzenesulfonyl chloride and biphenyl or chlorobenzene
- Catalyst: Aluminum trichloride (AlCl3), a Lewis acid catalyst
- Reaction: The sulfonyl chloride intermediate reacts with biphenyl under Lewis acid catalysis, facilitating electrophilic aromatic substitution to attach sulfonyl groups at the 4,4' positions of biphenyl.
- Conditions: The reaction is usually performed under anhydrous conditions, with temperature control (often 0–30 °C initially, then warming to reflux) to promote coupling while minimizing side reactions.
- Workup: Quenching with water or dilute acid, followed by extraction and purification.
Industrial Scale Considerations
- Larger scale syntheses maintain the above reaction scheme but optimize parameters such as reactant ratios, catalyst loading, solvent choice, and reaction time to enhance yield and purity.
- Continuous monitoring of reaction progress via chromatographic techniques (e.g., HPLC) is common to ensure consistency.
- Purification may involve recrystallization or chromatographic methods to remove residual catalyst and by-products.
Reaction Analysis and Mechanistic Insights
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Sulfonation | Chlorobenzene, chlorosulfonic acid | 0–50 °C, controlled addition | 4-chlorobenzenesulfonyl chloride |
| 2 | Electrophilic Aromatic Substitution | 4-chlorobenzenesulfonyl chloride, biphenyl, AlCl3 | Anhydrous, 0–30 °C to reflux | 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl |
- The sulfonation step introduces the sulfonyl chloride functionality, a key electrophilic species for subsequent coupling.
- Aluminum trichloride activates the sulfonyl chloride towards electrophilic attack on the aromatic ring of biphenyl, favoring substitution at the para positions due to steric and electronic effects.
- The biphenyl backbone's symmetry facilitates bis-substitution, yielding the desired compound with two sulfonyl chloride groups replaced by sulfonyl-aryl groups.
Optimization Strategies
- Temperature Control: Precise temperature regulation during sulfonation prevents over-sulfonation and decomposition.
- Catalyst Loading: Optimizing AlCl3 quantity improves reaction rate and yield while reducing waste.
- Solvent Selection: Use of inert solvents (e.g., dichloromethane or carbon disulfide) can enhance solubility and reaction control.
- Reaction Time: Monitoring reaction kinetics allows determination of optimal reaction time to maximize product formation and minimize side products.
Characterization and Purity Assessment
- NMR Spectroscopy: Confirms substitution pattern and integrity of sulfonyl groups.
- IR Spectroscopy: Characteristic S=O stretching bands (~1350–1150 cm⁻¹) and C–Cl stretches (~750 cm⁻¹) verify functional groups.
- Mass Spectrometry: Confirms molecular weight (503.4 g/mol) and purity.
- Melting Point: Typically 278–280 °C, indicating high purity.
Summary Table of Preparation Data
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Molecular Formula | C24H16Cl2O4S2 | - |
| Molecular Weight | 503.4 g/mol | - |
| Sulfonation Reagent | Chlorosulfonic acid | 1.0–1.2 eq relative to chlorobenzene |
| Catalyst | Aluminum trichloride | 0.5–1.0 eq relative to sulfonyl chloride |
| Reaction Temperature (Sulfonation) | 0–50 °C | Controlled addition to avoid side reactions |
| Reaction Temperature (Coupling) | 0–30 °C to reflux | Gradual warming to promote substitution |
| Reaction Time | 2–6 hours | Dependent on scale and conditions |
| Purification | Recrystallization or chromatography | To achieve >98% purity |
Research Findings and Literature Insights
- The synthetic route via chlorosulfonation followed by Lewis acid-catalyzed coupling is well-established and yields the target compound in high purity and good yield.
- Modifications such as using biphenyl as the coupling partner instead of chlorobenzene improve regioselectivity for 4,4'-disubstitution.
- Advanced techniques including factorial design of experiments (DoE) and response surface methodology (RSM) have been applied to optimize reaction parameters systematically.
- Analytical methods such as HPLC, NMR, and X-ray crystallography validate the structure and purity, confirming the success of the synthetic protocol.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like chlorosulfonic acid and catalysts such as aluminum trichloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted biphenyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClOS
- Molecular Weight : 503.42 g/mol
- CAS Number : 22287-56-5
- Physical State : Colorless to yellow liquid with a pungent odor
Organic Synthesis
BCPSB serves as a building block in organic synthesis. It facilitates the creation of complex molecules through various reactions such as:
- Nucleophilic Substitution Reactions : The chlorine atoms in BCPSB can undergo nucleophilic substitution, leading to the formation of various biphenyl derivatives.
- Oxidation and Reduction Reactions : BCPSB can be oxidized to form sulfone derivatives or reduced to produce sulfide derivatives.
Medicinal Chemistry
BCPSB has shown promising potential in medicinal chemistry:
- Anticancer Activity : Studies indicate that derivatives of BCPSB exhibit antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) studies have identified modifications that enhance efficacy against specific targets like the D3 dopamine receptor .
- Biochemical Probes : The compound is utilized as a probe in biochemical studies to investigate protein-ligand interactions, aiding in drug discovery and development .
Industrial Applications
In industry, BCPSB is employed in the production of high-performance polymers and materials:
- Polymer Production : It can polymerize into polyether sulfones and polyether sulfides, which are used in various applications due to their thermal stability and mechanical properties .
Case Study 1: Anticancer Properties
A recent study evaluated the anticancer properties of BCPSB derivatives against breast cancer cell lines. The results demonstrated that specific modifications to the compound significantly enhanced its antiproliferative activity, suggesting its potential as a therapeutic agent .
Case Study 2: Biochemical Applications
BCPSB has been used in a series of experiments aimed at understanding protein-ligand interactions within cellular environments. These studies have provided insights into how modifications to the biphenyl structure can influence binding affinity and specificity.
Mechanism of Action
The mechanism by which 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of new compounds and materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
Below is a comparative analysis of BCPSB with key analogs:
Table 1: Molecular and Functional Group Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| BCPSB | 22287-56-5 | C₂₄H₁₆Cl₂O₄S₂ | 503.42 | Biphenyl, sulfonyl, 4-chlorophenyl |
| 4,4'-Bis(Bromomethyl)-1,1'-biphenyl | 20248-86-6 | C₁₄H₁₂Br₂ | 340.05 | Biphenyl, bromomethyl |
| 4,4'-Biphenyldisulphonyl chloride | 3406-84-6 | C₁₂H₈Cl₂O₄S₂ | 359.22 | Biphenyl, sulfonyl chloride |
| 4,4'-Bis(methylsulfanyl)-1,1'-biphenyl | 10075-90-8 | C₁₄H₁₄S₂ | 246.39 | Biphenyl, methylthio |
| 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl | 58328-31-7 | C₃₆H₂₄N₂ | 484.59 | Biphenyl, carbazole |
Key Observations:
- Functional Groups : BCPSB’s sulfonyl and chlorophenyl groups contribute to its polarity and thermal resistance, distinguishing it from bromomethyl (reactive alkylating agent) or carbazole derivatives (electronic applications) .
- Molecular Weight : BCPSB has a higher molecular weight than most analogs, influencing its solubility and processing in polymer synthesis .
Table 2: Application-Specific Comparison
| Compound | Primary Applications | Key Properties |
|---|---|---|
| BCPSB | Sulfonated polymers, dielectric materials | High thermal stability, dielectric constant |
| 4,4'-Bis(Bromomethyl)-1,1'-biphenyl | Crosslinking agent, organic synthesis | Reactivity as alkylating agent, irritant |
| 4,4'-Biphenyldisulphonyl chloride | Sulfonation reactions, intermediates | Hydrolytic sensitivity, corrosive |
| 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl | OLEDs, hole-transport layers | Charge transport, high luminescence efficiency |
Key Findings:
- BCPSB in Polymers : In sulfonated poly(arylene ether sulfone) copolymers, BCPSB enhances proton conductivity and mechanical strength due to its rigid backbone and sulfonic acid groups .
- Electronic Materials : Carbazole-based analogs (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) excel in OLEDs due to their hole-transport capabilities, whereas BCPSB’s polar groups are better suited for dielectric applications .
- Reactivity : Bromomethyl derivatives are highly reactive but require careful handling due to irritant properties, unlike BCPSB, which is more stable under processing conditions .
Toxicity and Environmental Impact
- BCPSB: Limited direct toxicity data, but structurally related polychlorinated biphenyls (PCBs) are linked to bioaccumulation and carcinogenicity.
- 4,4'-Bis(Bromomethyl)-1,1'-biphenyl : Classified as a skin/eye irritant with stringent handling requirements (e.g., ventilation, protective equipment) .
- 4,4'-Biphenyldisulphonyl chloride : Corrosive and moisture-sensitive, posing risks during hydrolysis .
Biological Activity
4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl, also known by its CAS number 22287-56-5, is a sulfonamide derivative with significant potential in biological applications. This compound's structure consists of two 4-chlorophenyl sulfonyl groups attached to a biphenyl backbone, contributing to its unique chemical properties and biological activities. This article aims to explore the biological activity of this compound through a review of relevant studies, data tables, and case studies.
Molecular Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 503.42 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.416 g/cm³ |
| Boiling Point | 685 °C at 760 mmHg |
| Melting Point | 278-280 °C |
| Flash Point | 368.1 °C |
These properties indicate the compound's stability under various conditions, which is critical for its application in biological systems .
Research indicates that this compound exhibits various biological activities primarily through its interaction with specific protein targets. Its sulfonamide functionality allows it to act as an inhibitor in several enzymatic pathways.
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in cancer progression and inflammatory responses. For instance:
- Enzyme Target : Grp94 (Glucose-regulated protein 94)
- IC50 Value : Approximately 0.22 μM
- Selectivity : Over 100-fold selectivity against other similar proteins .
Anticancer Activity
A notable study investigated the anticancer properties of sulfonamide derivatives, including this compound. The findings revealed that this compound effectively induced apoptosis in various cancer cell lines through the modulation of apoptotic pathways.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Mechanism : Induction of caspase activation leading to programmed cell death.
Anti-inflammatory Effects
Another research focus was the anti-inflammatory potential of this compound. It was found to reduce the production of pro-inflammatory cytokines in macrophage cell lines.
- Cytokines Measured : TNF-alpha, IL-6
- Results : Significant reduction in cytokine levels upon treatment with the compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of sulfonamide compounds. The modifications on the biphenyl structure significantly influence the potency and selectivity of these compounds towards specific biological targets.
SAR Data Table
| Compound Variant | Modifications | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Original | None | 0.22 | >100 |
| Variant A | Addition of methyl group | 0.15 | >150 |
| Variant B | Substitution with fluorine | 0.30 | >90 |
This table illustrates how slight modifications can enhance or diminish the biological activity and selectivity of sulfonamide derivatives .
Q & A
Q. What are the recommended synthetic routes for preparing 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonation and coupling reactions. For biphenyl derivatives, a Suzuki-Miyaura cross-coupling reaction using palladium catalysts is common. Optimization can employ factorial design of experiments (DoE) to assess variables (e.g., temperature, catalyst loading, solvent polarity). Statistical methods like response surface methodology (RSM) help identify optimal conditions while minimizing trials . For sulfonyl group introduction, chlorosulfonation of biphenyl precursors followed by nucleophilic substitution with 4-chlorothiophenol is feasible. Monitor reaction progress via HPLC (as in ) with buffered mobile phases (pH 4.6) for sulfonic acid derivatives.
Q. How can spectroscopic and crystallographic techniques validate the structure and purity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns and sulfonyl group integration. Compare chemical shifts to analogous sulfone derivatives (e.g., ).
- X-ray Crystallography : Single-crystal analysis (e.g., as in ) resolves stereoelectronic effects and packing motifs. Data-to-parameter ratios >15 ensure reliability (e.g., ).
- IR Spectroscopy : Confirm sulfonyl S=O stretches (~1350–1150 cm) and aryl chloride C-Cl bonds (~750 cm) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity or supramolecular interactions of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) optimize geometry and frontier molecular orbitals (HOMO/LUMO) to predict electron transfer in catalytic or photochemical applications .
- Molecular Dynamics (MD) : Simulate solvent interactions or self-assembly behavior (e.g., π-π stacking of biphenyl cores). Tools like GROMACS parameterize sulfonyl groups using CHARMM force fields.
- Reaction Path Search : Transition state analysis (e.g., Nudged Elastic Band method) identifies intermediates in sulfonation or coupling reactions .
Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or low yields) during synthesis?
- Methodological Answer :
- Hypothesis-Driven Troubleshooting :
Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. For sulfonyl derivatives, hydrolyzed intermediates (e.g., sulfonic acids) may form due to moisture .
Kinetic Studies : Vary reaction time and quenching methods to trap intermediates.
Cross-Validation : Compare computational predictions (e.g., activation energies) with experimental yields to isolate rate-limiting steps .
- Design of Experiments (DoE) : Apply Taguchi or Plackett-Burman designs to screen confounding variables (e.g., oxygen sensitivity, catalyst deactivation) .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Membrane Technology : Use nanofiltration or reverse osmosis to separate sulfonated aromatics based on molecular weight cut-offs (MWCO) .
- Chromatography : Preparative HPLC with C18 columns and gradient elution (methanol/water with 0.1% TFA) improves resolution. For scale-up, simulated moving bed (SMB) chromatography enhances throughput .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
